
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester
Overview
Description
“(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester” is a chemical compound with the formula C8H8BrNO3 and a molecular weight of 246.0601 . It is a type of ester, which are commonly used in a wide variety of fields such as pharmaceuticals and polymers .
Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of chemical reactions. One common reaction is transesterification, which is the process of exchanging the organic group of an ester with the organic group of an alcohol . These reactions are often catalyzed by the addition of an acid or base catalyst .Scientific Research Applications
Luminescent Properties
(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester and similar compounds are studied for their absorption, fluorescence, and fluorescence excitation spectra in various pH conditions. This research by Grummt et al. (2007) in "The journal of physical chemistry. A" found that these compounds exhibit high fluorescence quantum yields and large Stokes shift values, indicating potential use in metal sensing and as laser dyes.
Synthesis Applications
The work of Čačić et al. (2009) in "Molecules" outlines the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. This process includes reactions with ethyl bromoacetate, leading to a series of compounds, which are further studied for their antibacterial activities.
Antithyroid Properties
Ukrainets et al. (1997) in "Chemistry of Heterocyclic Compounds" investigated the condensation of the methyl ester of 1H-2-oxo-4-hydroxyquinoline-3-acetic acid with salicylaldehydes, resulting in (1H-2-oxo-3-(coumarin-3-yl)-4-hydroxyquinolines). They explored the effect of these synthesized compounds on thyroid function.
Chemical Characterization
Prokopov and Yakhontov (1979) in their research on azaindole derivatives in "Chemistry of Heterocyclic Compounds" describe the synthesis of 3-Bromo-5-nitro-4-(β-dimethylaminovinyl) pyridine, leading to 4-bromo-6-azaindole. This derivative's synthesis involves the use of compounds structurally related to this compound.
Triazole Synthesis
Mottaghinejad and Alibakhshi (2018) discuss the synthesis of novel triazole derivatives based on 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, a compound closely related to this compound. The synthesis involves several steps, including the treatment with hydrazine hydrate and reactions with benzaldehyde derivatives.
properties
IUPAC Name |
methyl 2-(5-bromo-2-oxopyridin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMOARQLMCGDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
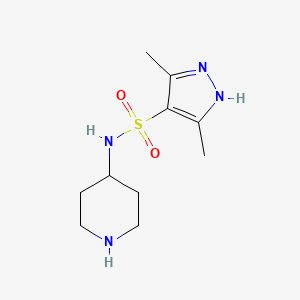
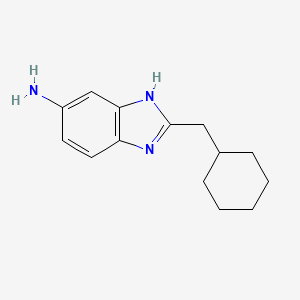

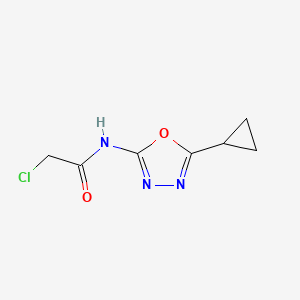
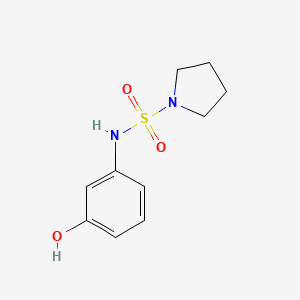

![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopentanamine](/img/structure/B1414897.png)
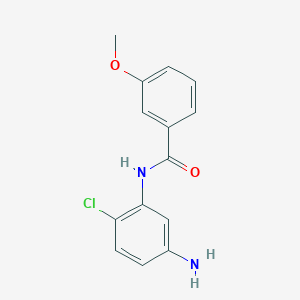

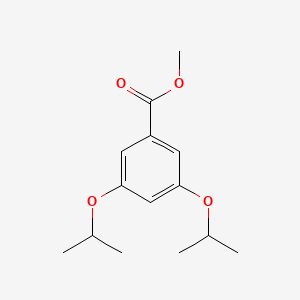
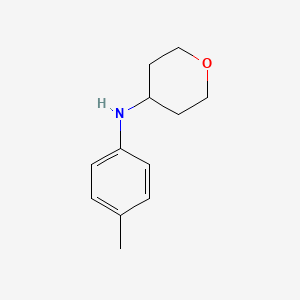
![1-[4-(2-Methylpropoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1414902.png)